Crystal Structure Confirmation: A 2.0 Å Resolution Structure Validates a Defined Binding Mode to Human PYCR1
This compound has a validated, high-resolution (2.0 Å) X-ray crystal structure in complex with its primary target, human PYCR1 (PDB ID: 8TCU) [1]. This provides atomic-level detail of its unique binding mode, which occupies both the P5C substrate pocket and the NAD(P)H binding site, a feature not shared by proline analog inhibitors [2]. This structural validation is essential for structure-activity relationship (SAR) studies and structure-guided optimization. In contrast, many commercially available PYCR1 inhibitors (e.g., PYCR1-IN-1) lack publicly available co-crystal structures, hindering rational design .
| Evidence Dimension | 3D Structural Validation |
|---|---|
| Target Compound Data | Co-crystal structure solved at 2.0 Å resolution |
| Comparator Or Baseline | PYCR1-IN-1: No publicly available co-crystal structure |
| Quantified Difference | Qualitative (presence vs. absence) |
| Conditions | X-ray diffraction |
Why This Matters
The availability of a high-resolution co-crystal structure directly reduces the technical risk and cost of medicinal chemistry campaigns by enabling structure-guided optimization, a benefit not offered by inhibitors lacking structural data.
- [1] RCSB PDB. 8TCU: Structure of PYCR1 complexed with 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid. 2023. View Source
- [2] Meeks, K.R., Ji, J., Protopopov, M.V., Tarkhanova, O.O., Moroz, Y.S., Tanner, J.J. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. J. Chem. Inf. Model., 2024, 64, 1704-1718. View Source
